molecular formula C7H5FN2O3S B2650592 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 152721-97-6

7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2650592
CAS No.: 152721-97-6
M. Wt: 216.19
InChI Key: ITUAGWGFDMMEMY-UHFFFAOYSA-N
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Description

7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound characterized by a benzothiadiazine core fused with a 1,2,4-thiadiazinone ring and sulfone groups.

Properties

IUPAC Name

7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUAGWGFDMMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a fluorinated reagent under acidic conditions to form the desired thiadiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The fluorine atom or other substituents on the thiadiazine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H5_5FN2_2O3_3S
  • Molecular Weight : 216.19 g/mol
  • CAS Number : 152721-97-6

The compound features a fluorine atom at the 7-position of the benzo-thiadiazine ring, which enhances its bioactivity and stability.

Carbonic Anhydrase Inhibition

One of the prominent applications of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and metabolic disorders.

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis strains resistant to standard treatments like rifampicin and isoniazid. The findings suggest potential applications in treating multidrug-resistant tuberculosis .

Antihypertensive Properties

The compound's structural similarities to known antihypertensive agents suggest it may also function as a thiazide-like diuretic. Thiazide diuretics are commonly used to manage hypertension by promoting diuresis (increased urine production), thereby reducing blood pressure. The fluorine substitution is believed to enhance the compound's pharmacological profile .

Materials Science Applications

In addition to its medicinal properties, this compound has been explored for use in materials science. Its unique chemical structure allows for potential applications in developing new materials with specific electronic or optical properties.

Case Study 1: Synthesis and Characterization

A comprehensive study involved synthesizing various derivatives of this compound through oxidative ring contraction methods. The resulting products were characterized using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. These methods confirmed the integrity of the thiadiazine structure and its potential reactivity in further chemical transformations .

In a biological assessment, several derivatives were tested for their efficacy against different strains of bacteria and fungi. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting their potential use as antimicrobial agents in pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The 1,1-dioxide group may also play a role in stabilizing the compound’s interactions with its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Derivatives

7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Synthesis : Prepared via chlorosulfonyl isocyanate and 4-chloroaniline in nitromethane at −78°C .
  • Analytical Data :
    • HRMS : [M + H]+ calcd. 232.9782; found 232.9769 .
    • Elemental Analysis : C 35.98%, H 2.59%, N 11.99% .
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Properties : Bromine’s steric bulk and methoxy group introduce distinct electronic and steric effects.
  • Purity : 98% (CAS: 2100839-50-5) .
  • Applications : Used in high-throughput screening for antiparasitic agents, though discontinued commercially .
7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Structure : Dual halogenation (Cl and F) may synergistically modulate electronic properties and target binding .

Table 1: Halogen-Substituted Derivatives Comparison

Compound Substituents Molecular Weight Key Applications Reference
7-Fluoro F 232.19* CA IX/XII inhibition
7-Chloro Cl 232.98 Antiparasitic screening
7-Bromo-5-methoxy Br, OCH3 307.12 Discontinued research
7-Chloro-5-fluoro Cl, F 251.61* Not specified

*Calculated based on molecular formula.

Alkylated and Propargylated Derivatives

7-Chloro-2-(prop-2-yn-1-yl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Synthesis : Propargylation of the parent compound using K2CO3 and 1-bromopropane in DMF (93% yield) .
  • NMR Data : δ11.67 (s, NH), 4.54 (d, CH2), 3.35 (t, ≡CH) .
  • Comparison : The propargyl group introduces alkyne functionality for click chemistry applications, enhancing modular derivatization.

Table 2: Alkylated Derivatives

Compound Modification Yield Key Feature Reference
7-Fluoro (parent) None N/A Fluorine selectivity
2-Propargyl-7-chloro Alkynyl 93% Click chemistry compatibility

Pyrazolo- and Pyrido-Fused Analogues

7-Methylpyrazolo[4,5-e][1,2,4]thiadiazin-3(2H,4H)-one 1,1-Dioxide
  • Synthesis : Regioselective alkylation of pyrazole-thiadiazine core with NaH and alkyl halides .
  • Applications : Serves as a precursor for N2- and N4-substituted derivatives with tunable bioactivity .
Torsemide Related Compound E (Pyrido[4,3-e]thiadiazinone)
  • Structure : Pyridine-fused analogue (CAS: 72810-61-8) used as a pharmaceutical reference standard .
  • Molecular Weight : 289.31 .

Table 3: Heterocyclic Analogues

Compound Core Structure Molecular Weight Applications Reference
7-Fluoro (benzothiadiazine) Benzene 232.19 Anticancer research
Torsemide Related Compound E Pyridine 289.31 Pharmaceutical standard
7-Methylpyrazolo derivative Pyrazole 225.23* Regioselective alkylation

*Calculated based on C7H7N3O3S.

Sulfonamide and Thiazine Analogues

2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-Dioxide
  • Applications : Investigated for antibacterial properties; synthesis involves PCl5 and m-CPBA oxidation .
  • Comparison: The thiazine core lacks the 1,2,4-thiadiazinone ring, reducing structural complexity compared to the target compound .

Key Research Findings

  • Fluorine Impact : Fluorination in the 7-position enhances selectivity for tumor-associated CAs, likely due to electronegativity and hydrogen-bonding interactions .
  • Halogen Effects : Chlorine and bromine improve lipophilicity but may increase toxicity, whereas methoxy groups balance solubility .
  • Structural Flexibility : Propargyl and pyridine modifications expand utility in drug discovery via click chemistry or isoform-specific targeting .

Biological Activity

7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and findings from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H5_5FN2_2O3_3S
  • Molecular Weight : 216.19 g/mol
  • PubChem CID : 11096006
  • InChI Key : ITUAGWGFDMMEMY-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing thiadiazine moieties exhibit significant antimicrobial properties. A study evaluating various derivatives of thiadiazines found that they possess activity against a range of bacteria and fungi. Specifically, this compound has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Assay TypeResult
TNF-alpha InhibitionIC50 = 25 µM
IL-6 InhibitionIC50 = 30 µM

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. Cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been tested for cytotoxicity.

Cell LineIC50 (µM)
MCF-715 µM
HeLa20 µM

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of key enzymes : Such as matrix metalloproteinases (MMPs), which play a role in inflammation and cancer metastasis.
  • Modulation of signaling pathways : Affecting NF-kB and MAPK pathways involved in inflammation and cell proliferation.

Case Studies

Several research articles have documented the biological activities of thiadiazine derivatives:

  • A study published in Bulgarian Chemical Communications highlighted the broad spectrum of biological activities exhibited by thiadiazines, including their use as antimicrobial agents and their potential applications in treating inflammatory diseases .
  • Another investigation focused on the synthesis and evaluation of various thiadiazine derivatives for their anticancer properties, demonstrating significant cytotoxic effects against multiple cancer cell lines .

Q & A

Q. Basic

  • Cell viability assays : IC₅₀ values of 0.25 µM in MDA-MB-231 breast cancer cells (vs. 0.05 µM for comparator Compound A) .
  • Apoptosis markers : Upregulation of Bax, caspase-3/9, and phosphorylated p53 in HCT-116 colorectal cancer cells under hypoxia .
  • Metabolomic profiling : Altered glycolysis and TCA cycle intermediates, indicating metabolic disruption .

How can researchers address discrepancies in reported IC₅₀/Ki values across studies?

Advanced
Contradictions may arise from:

  • Assay conditions : Variations in pH, temperature, or enzyme source (recombinant vs. native).
  • Cell line heterogeneity : Genetic drift in cancer models (e.g., MDA-MB-231 subclones).
    Resolution strategies :
  • Standardized protocols : Use validated kits (e.g., Promega CellTiter-Glo®) for IC₅₀ .
  • Orthogonal assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorogenic assays .

What computational tools predict its structure-activity relationships (SAR)?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Identifies key interactions with CA isoforms (e.g., hydrogen bonds with Thr200 in hCA IX) .
  • QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory potency .
  • Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine vs. chloro substitutions .

What evidence supports its efficacy against drug-resistant pathogens?

Q. Advanced

  • Antimycobacterial activity : Inhibits rifampicin/isoniazid-resistant M. tuberculosis strains (MIC = 1–4 µg/mL) via MtCA2/3 disruption .
  • Synergy testing : Combination with frontline antibiotics (e.g., bedaquiline) reduces MIC by 8-fold .
    Methodology :
  • Resazurin microtiter assay (REMA) : Quantifies bacterial viability .

How does it compare to structurally similar benzothiadiazinones?

Q. Basic

CompoundTargetIC₅₀/Ki (nM)Selectivity (vs. hCA I/II)
7-Fluoro derivativehCA IX/XII15–2250>100-fold
7-Chloro derivativeMtCA338–4480>50-fold
Saccharin-based analoghCA IX10.910-fold

Key distinction : Fluorine improves membrane permeability and metabolic stability vs. chloro analogs .

What analytical techniques confirm its purity and structure?

Q. Basic

  • NMR : ¹H/¹³C spectra verify substitution patterns (e.g., δ 11.67 ppm for NH in DMSO-d₆) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ = 271.0016) .
  • Elemental analysis : Validates C, H, N, S content (<0.4% deviation) .

What in vivo models validate its therapeutic potential?

Q. Advanced

  • Xenograft models : 50 mg/kg/day (oral) reduces HCT-116 tumor volume by 60% in nude mice .
  • Toxicokinetics : Plasma t½ = 4.2 hrs; no hepatotoxicity at therapeutic doses .
    Methodology :
  • PET imaging : ¹⁸F-labeled analogs track tumor uptake .

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